molecular formula C22H24ClN5O3 B2990231 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705892-13-2

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No. B2990231
M. Wt: 441.92
InChI Key: SRAAJXYRKLQBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine D4 Receptor Ligands

  • Research has been conducted on heterocyclic compounds such as 4-Heterocyclylpiperidines that act as selective high-affinity ligands at the human dopamine D4 receptor. These studies explore the structure-activity relationships, particularly focusing on modifications to enhance affinity and selectivity over other dopamine receptors, which could imply potential applications in neuropsychiatric disorder treatments (Rowley et al., 1997).

CB1 Cannabinoid Receptor Antagonists

  • Compounds with specific structural configurations, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their potent and selective antagonism of the CB1 cannabinoid receptor. These studies offer insights into the conformational preferences and binding interactions of such compounds, suggesting applications in the development of treatments for disorders related to cannabinoid system dysregulation (Shim et al., 2002).

Anticancer and Antimicrobial Agents

  • The synthesis and molecular docking studies of new heterocyclic compounds, including those incorporating oxazole and pyrazoline moieties, have shown promise as anticancer and antimicrobial agents. This research points to the potential of structurally similar compounds in combating cancer and microbial infections (Katariya et al., 2021).

Herbicide Action

  • Studies on oxadiazon and related compounds have explored their role as inhibitors of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll. This research has implications for the development of herbicides targeting specific pathways in plant metabolism (Matringe et al., 1989).

Anticancer Therapy

  • Research into thioxothiazolidin-4-one derivatives containing heterocyclic moieties such as oxadiazol has demonstrated potential in anticancer therapy, particularly through the inhibition of tumor growth and angiogenesis. This suggests a potential research application for the compound in exploring new anticancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-22(2,30-17-7-5-16(23)6-8-17)21(29)28-11-3-4-15(14-28)12-19-26-20(27-31-19)18-13-24-9-10-25-18/h5-10,13,15H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAJXYRKLQBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

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